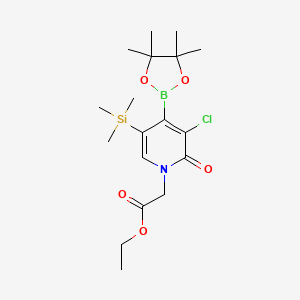![molecular formula C15H21FN2O B12069458 Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is a synthetic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone with a fluorinated phenyl ring and a piperidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- typically involves the reaction of a fluorinated aniline derivative with a piperidine-containing intermediate. The process may include steps such as:
Nucleophilic substitution: A fluorinated aniline reacts with a piperidine derivative under basic conditions to form the desired product.
Amidation: The intermediate product undergoes amidation with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an analgesic and anesthetic agent due to its structural similarity to fentanyl analogs.
Pharmacology: Research focuses on its interaction with opioid receptors and its potential use in pain management.
Biology: The compound is used in studies related to receptor binding and signal transduction pathways.
Industry: It may be used as an intermediate in the synthesis of other pharmacologically active compounds.
Mécanisme D'action
The mechanism of action of Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- involves its interaction with opioid receptors in the central nervous system. The compound binds to the μ-opioid receptor, leading to the inhibition of adenylate cyclase activity and a decrease in the release of neurotransmitters such as substance P and glutamate . This results in analgesic and anesthetic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fentanyl: A potent synthetic opioid with a similar piperidine structure.
4-fluoroisobutyrfentanyl: A fluorinated analog of fentanyl with similar pharmacological properties.
Uniqueness
Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]- is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other fentanyl analogs .
Propriétés
Formule moléculaire |
C15H21FN2O |
|---|---|
Poids moléculaire |
264.34 g/mol |
Nom IUPAC |
N-(2-fluoro-5-piperidin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C15H21FN2O/c1-2-3-15(19)18-14-10-12(4-5-13(14)16)11-6-8-17-9-7-11/h4-5,10-11,17H,2-3,6-9H2,1H3,(H,18,19) |
Clé InChI |
ODYLHMGXYMWXIX-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=C(C=CC(=C1)C2CCNCC2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)
![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)



